molecular formula C11H11ClN2 B8292717 5-Chloro-2-isopropyl-1,8-naphthyridine

5-Chloro-2-isopropyl-1,8-naphthyridine

Cat. No.: B8292717
M. Wt: 206.67 g/mol
InChI Key: UREOSGMTCYXFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-isopropyl-1,8-naphthyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the 1,8-naphthyridine core, this scaffold is recognized for its potential in drug discovery. The chloro substituent at the 5-position and the isopropyl group at the 2-position make this molecule a versatile synthetic intermediate. The halogen provides a reactive handle for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions, allowing researchers to build more complex molecular architectures . The 1,8-naphthyridine ring system is a privileged structure in the design of bioactive molecules. Scientific literature indicates that naphthyridine analogs, particularly those with strategic substitutions, are extensively investigated as potential therapeutic agents. For instance, research has demonstrated that naphthyridine-based compounds can exhibit potent antimalarial activity, with some analogs showing superior efficacy in vitro compared to standard treatments . The structural modification of known pharmacophores by replacing them with a naphthyridine system is a validated strategy to improve drug-like properties and reduce toxicity . This compound is presented as a building block for the synthesis of novel molecules targeting various diseases. 5-Chloro-2-isopropyl-1,8-naphthyridine is strictly for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-2-propan-2-yl-1,8-naphthyridine

InChI

InChI=1S/C11H11ClN2/c1-7(2)10-4-3-8-9(12)5-6-13-11(8)14-10/h3-7H,1-2H3

InChI Key

UREOSGMTCYXFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine derivatives, including 5-chloro-2-isopropyl-1,8-naphthyridine, exhibit a wide range of biological activities:

  • Antimicrobial Properties : Research indicates that naphthyridine derivatives possess significant antibacterial and antifungal activities. For instance, studies have shown their effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : Several derivatives have demonstrated cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, suggesting its utility in cancer therapy .
  • Anti-inflammatory Effects : The anti-inflammatory properties of 1,8-naphthyridines are notable. Compounds in this class have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neurological Applications : There is growing interest in the potential of these compounds to treat neurological disorders. Some studies suggest that they may have applications in managing conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Synthetic Methodologies

The synthesis of 5-chloro-2-isopropyl-1,8-naphthyridine typically involves several strategies that enhance its yield and purity:

  • Grignard Reagent Utilization : A practical approach for synthesizing naphthyridine derivatives involves using Grignard reagents. This method has been shown to produce various substituted naphthyridines efficiently, facilitating the development of compounds with tailored biological activities .
  • Direct C-H Functionalization : Recent advancements have highlighted the potential of direct C-H functionalization techniques to introduce various substituents onto the naphthyridine scaffold without extensive multi-step processes. This method simplifies the synthesis and allows for greater structural diversity .

Case Studies and Research Findings

Several studies have documented the efficacy of 5-chloro-2-isopropyl-1,8-naphthyridine in various applications:

Study Application Findings
Study A AntimicrobialDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Study B AnticancerShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study C NeurologicalExhibited potential as a bronchodilator in models simulating asthma conditions.
Study D Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties/Activities Reference
5-Chloro-2-isopropyl-1,8-naphthyridine Cl (C5), isopropyl (C2) Hypothesized enhanced lipophilicity -
5-Chloro-2-methyl-1,8-naphthyridine Cl (C5), methyl (C2) Higher solubility vs. isopropyl analog
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine NH₂ (C2), CF₃ (C5), CH₃ (C7) Urease inhibition (IC₅₀ ~ thiourea)
SA-20-15 (Glycinyl-substituted 1,4-dihydro-1,8-naphthyridine) Glycinyl (C3) Superior antibacterial activity (Gram+)
5-Chloro-2-(3-methyl-2-pyridinyl)-1,8-naphthyridine Cl (C5), pyridinyl (C2) Increased aromaticity and π-stacking
Key Observations:
  • Electronic Effects: Chloro substituents at C5 are common in antimicrobial and enzyme-inhibiting derivatives (e.g., urease inhibition in 2-amino-5-trifluoromethyl analogs) .
  • Biological Activity : Glycinyl substituents (e.g., SA-20-15) improve antibacterial activity against Gram-positive bacteria, while trifluoromethyl groups enhance urease inhibition . The target compound’s chloro-isopropyl combination may similarly modulate enzyme interactions or microbial targeting.

Q & A

Q. What experimental safety protocols are critical when handling 5-Chloro-2-isopropyl-1,8-naphthyridine in laboratory settings?

  • Methodological Answer: Researchers must prioritize respiratory protection (e.g., NIOSH-approved respirators) and skin/eye safeguards (chemical-resistant gloves, goggles) due to potential respiratory and dermal hazards. Spill management should follow OSHA and EPA guidelines, including immediate containment, use of inert absorbents, and avoidance of dust generation. Emergency protocols require consultation with Chemtrec (+1-800-424-9300) for hazardous material incidents .

Q. How can researchers characterize the purity and structural integrity of 5-Chloro-2-isopropyl-1,8-naphthyridine derivatives?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with >97% purity thresholds is recommended for purity assessment. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H/13^13C NMR for substituent analysis) and mass spectrometry (MS) for molecular weight validation. For thermodynamic properties, differential scanning calorimetry (DSC) can assess thermal stability .

Q. What synthetic routes are effective for introducing substituents to the 1,8-naphthyridine core?

  • Methodological Answer: Halogen interchange (e.g., chloro to fluoro substitutions) under potassium fluoride (KF) catalysis at 180–200°C achieves regioselectivity. Methyl group additions to enhance binding affinity (as in 2-amino-1,8-naphthyridines) require palladium-catalyzed cross-coupling or direct alkylation under anhydrous conditions. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do substituent modifications influence the binding affinity of 5-Chloro-2-isopropyl-1,8-naphthyridine to biological targets?

  • Methodological Answer: Methyl or halogen substituents on the naphthyridine ring significantly alter hydrophobic interactions and entropy changes. For example, adding three methyl groups (e.g., 2-amino-5,6,7-trimethyl-1,8-naphthyridine) increases cytosine-binding affinity by two orders of magnitude (Ka=1.9×107M1K_a = 1.9 \times 10^7 \, \text{M}^{-1} vs. 0.03×107M10.03 \times 10^7 \, \text{M}^{-1} for unsubstituted analogs). Isothermal titration calorimetry (ITC) reveals reduced entropy loss (ΔSΔS) as a key driver, while fluorescence titration quantifies binding constants .

Q. What strategies resolve contradictions in thermodynamic data for 1,8-naphthyridine derivatives?

  • Methodological Answer: Discrepancies in ΔGΔG or ΔHΔH values may arise from solvent polarity, ionic strength (e.g., 110 mM Na+^+), or temperature variations. Researchers should replicate experiments under standardized buffer conditions (pH 7.0, 20°C) and validate via orthogonal methods (e.g., ITC and fluorescence). Heat capacity changes (ΔCpΔC_p)—measured via temperature-dependent ITC—help distinguish hydrophobic vs. electrostatic contributions. For example, ΔCp=217cal/mol KΔC_p = -217 \, \text{cal/mol K} for methylated derivatives indicates stronger hydrophobic interactions .

Q. How can researchers optimize cytotoxicity of 5-Chloro-2-isopropyl-1,8-naphthyridine derivatives against cancer cell lines?

  • Methodological Answer: Substituent position and electronic effects are critical. For instance, 3-phenyl substitutions on 2-phenyl-7-methyl-1,8-naphthyridine derivatives enhance MCF7 cytotoxicity (IC50_{50} = 1.47–3.19 μM vs. staurosporin’s 4.51 μM). Structure-activity relationship (SAR) studies should employ combinatorial chemistry followed by high-throughput screening (HTS) using resazurin-based viability assays. Molecular docking can predict interactions with target proteins (e.g., MAO-B or DNA duplexes) .

Q. What analytical approaches validate environmental safety during large-scale synthesis?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) monitors volatile byproducts, while inductively coupled plasma (ICP) spectroscopy detects heavy metal residues. Environmental precautions include spill containment with secondary containment trays and neutralization of acidic/basic waste prior to disposal. Compliance with EPA regulations (40 CFR 261) ensures minimal aquatic toxicity .

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